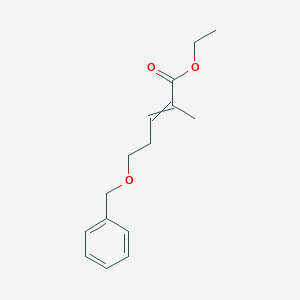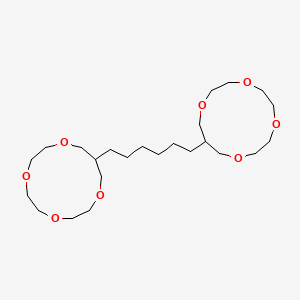
1,4,7,10-Tetraoxacyclotridecane, 12,12'-(1,6-hexanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is a complex organic compound with the molecular formula C24H46O8. It is a macrocyclic ether, which means it contains a large ring structure with multiple ether linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- typically involves the reaction of 1,4,7,10-tetraoxacyclotridecane with 1,6-dibromohexane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- involves its ability to form stable complexes with metal ions. The ether linkages in the macrocyclic ring can coordinate with metal ions, leading to the formation of highly stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in radiolabeling and MRI contrast agents.
1,4,7,10-Tetraazacyclododecane: Used as a precursor for the synthesis of macrocyclic chelating agents.
Uniqueness
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is unique due to its large ring structure with multiple ether linkages, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various industrial applications .
Propiedades
Número CAS |
120343-87-5 |
|---|---|
Fórmula molecular |
C24H46O8 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
12-[6-(1,4,7,10-tetraoxacyclotridec-12-yl)hexyl]-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C24H46O8/c1(3-5-23-19-29-15-11-25-7-8-26-12-16-30-20-23)2-4-6-24-21-31-17-13-27-9-10-28-14-18-32-22-24/h23-24H,1-22H2 |
Clave InChI |
UAKLBDHRDZTSGV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCC(COCCO1)CCCCCCC2COCCOCCOCCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


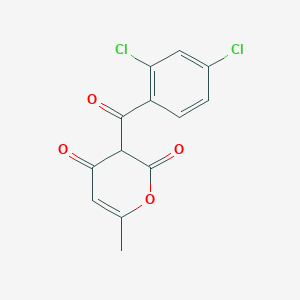
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

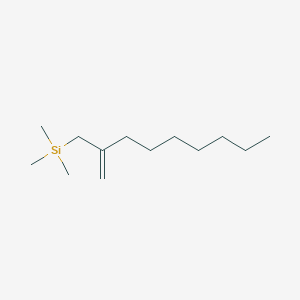
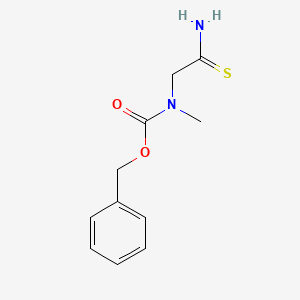


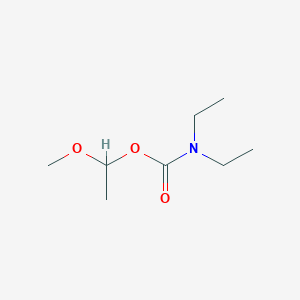
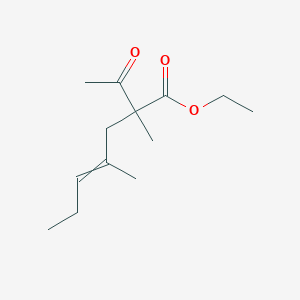
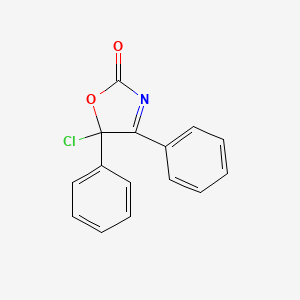
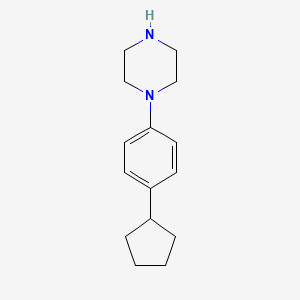
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)

